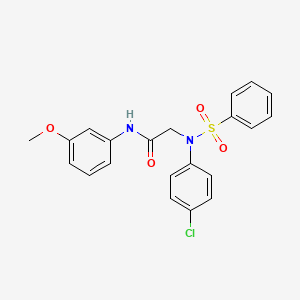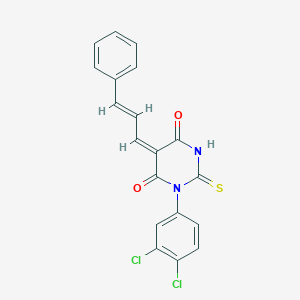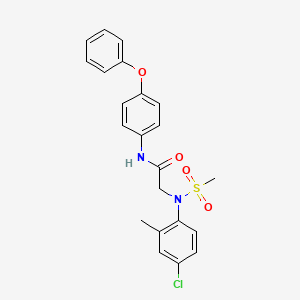![molecular formula C14H8BrClF3NO B3674828 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3674828.png)
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is an aromatic compound that features a benzamide core substituted with bromine, chlorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide linkage can be carried out by reacting the brominated benzoyl chloride with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and reagents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted benzamide.
Applications De Recherche Scientifique
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a precursor for advanced materials.
Biological Studies: The compound can be used in studies investigating the effects of halogenated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its bromine, chlorine, and trifluoromethyl substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO/c15-11-4-2-1-3-9(11)13(21)20-8-5-6-12(16)10(7-8)14(17,18)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXYHCZQLOBACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674761.png)
![N-(3-bromophenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B3674764.png)
![N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3674766.png)
![5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3674774.png)


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3674801.png)




![methyl 3-[3-[(Z)-2-cyano-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B3674818.png)

